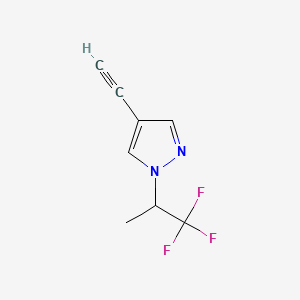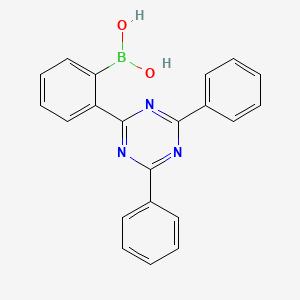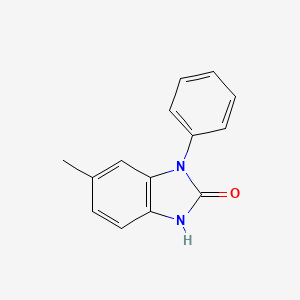
4-Ethynyl-1-(1,1,1-trifluoro-2-propyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD33102219, also known as 4-Ethynyl-1-(1,1,1-trifluoro-2-propyl)pyrazole, is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrazole ring substituted with an ethynyl group and a trifluoropropyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-1-(1,1,1-trifluoro-2-propyl)pyrazole typically involves the reaction of 1-(1,1,1-trifluoro-2-propyl)pyrazole with an ethynylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent production of the compound. Additionally, purification techniques like distillation or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-1-(1,1,1-trifluoro-2-propyl)pyrazole undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction can produce alkanes or alkenes.
Scientific Research Applications
4-Ethynyl-1-(1,1,1-trifluoro-2-propyl)pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Ethynyl-1-(1,1,1-trifluoro-2-propyl)pyrazole involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The trifluoropropyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethynyl-1-(1,1,1-trifluoro-2-methyl)pyrazole
- 4-Ethynyl-1-(1,1,1-trifluoro-2-ethyl)pyrazole
- 4-Ethynyl-1-(1,1,1-trifluoro-2-butyl)pyrazole
Uniqueness
4-Ethynyl-1-(1,1,1-trifluoro-2-propyl)pyrazole stands out due to its specific substitution pattern, which imparts unique reactivity and properties. The presence of both the ethynyl and trifluoropropyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H7F3N2 |
|---|---|
Molecular Weight |
188.15 g/mol |
IUPAC Name |
4-ethynyl-1-(1,1,1-trifluoropropan-2-yl)pyrazole |
InChI |
InChI=1S/C8H7F3N2/c1-3-7-4-12-13(5-7)6(2)8(9,10)11/h1,4-6H,2H3 |
InChI Key |
SGKNZJLVAHEFNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)(F)F)N1C=C(C=N1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13704853.png)



![8'-Chloro-5'-hydroxy-6'-nitro-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one](/img/structure/B13704880.png)
![3-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)propanoic acid](/img/structure/B13704886.png)
![Dibenzo[b,d]furan-4,6-diamine](/img/structure/B13704890.png)



![6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13704911.png)

